3-Acetyl-1-(3-amino-2-methylphenyl)urea
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea typically involves the reaction of 3-amino-2-methylphenyl isocyanate with acetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to meet industrial demands. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(3-amino-2-methylphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-1-(3-amino-2-methylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(3-amino-2-methylphenyl)urea is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-1-(3-amino-2-chlorophenyl)urea
- 3-Acetyl-1-(3-amino-2-methoxyphenyl)urea
- 3-Acetyl-1-(3-amino-2-nitrophenyl)urea
Uniqueness
3-Acetyl-1-(3-amino-2-methylphenyl)urea is unique due to the presence of the methyl group at the 2-position of the phenyl ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(3-amino-2-methylphenyl)carbamoyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRIUOCKPCCRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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